molecular formula C22H27NO9 B12336155 O-Desmethyl Galanthamine beta-D-Glucuronide

O-Desmethyl Galanthamine beta-D-Glucuronide

Cat. No.: B12336155
M. Wt: 449.4 g/mol
InChI Key: XDVUICJRQISSRL-FIVLPKNVSA-N
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Description

Systematic IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is (3S,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid . This nomenclature reflects the compound’s polycyclic benzazepine core fused with a glucuronic acid moiety.

The molecular formula C₂₂H₂₇NO₉ (molecular weight: 449.4 g/mol) distinguishes it from its parent compound, galanthamine (C₁₇H₂₁NO₃), through the addition of a glucuronide group (+C₆H₈O₆) and the loss of a methyl group (-CH₃).

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₂₂H₂₇NO₉
Molecular Weight 449.4 g/mol
XLogP3-AA -2.3
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 10

Structural Relationship to Parent Compound Galanthamine

This compound derives from galanthamine through two metabolic transformations:

  • O-Demethylation : Removal of the methoxy group (-OCH₃) at position 3 of galanthamine’s benzofuran ring, yielding a hydroxyl group (-OH).
  • Glucuronidation : Conjugation of the resulting phenolic hydroxyl group with beta-D-glucuronic acid via a glycosidic bond.

The parent compound, galanthamine, features a tetracyclic scaffold comprising a benzazepine ring fused to a benzofuran system. The glucuronide derivative retains this core but appends a hydrophilic glucuronic acid unit, significantly altering its solubility and pharmacokinetic behavior.

Table 2: Structural Comparison with Galanthamine

Feature Galanthamine This compound
Core Structure Tetracyclic benzazepine Same tetracyclic core
Position 3 Substituent Methoxy (-OCH₃) Hydroxyl (-OH) conjugated to glucuronic acid
Molecular Formula C₁₇H₂₁NO₃ C₂₂H₂₇NO₉
Water Solubility Low High (due to glucuronide)

Isomeric Forms and Stereochemical Considerations

The compound exhibits significant stereochemical complexity, with five defined stereocenters and three undefined stereocenters in its structure. Key stereochemical features include:

  • Galanthamine Core : The tetracyclic system contains four stereocenters at positions 1S, 12S, 14R, and 6S, which are conserved from the parent alkaloid.
  • Glucuronic Acid Moiety : The beta-D-configuration at the anomeric carbon (C1 of glucuronic acid) ensures the hydroxyl group is axial, distinguishing it from alpha-anomers.

The undefined stereocenters (positions 15, 16, and 19 of the glucuronic acid) suggest potential for diastereomerism, though the biologically relevant form follows the typical beta-D-glucuronidation pattern observed in phase II metabolism.

Stereochemical Impact on Activity :

  • The beta-D-glucuronide’s stereochemistry prevents enzymatic cleavage by human beta-glucuronidases, enhancing metabolic stability.
  • The 14R configuration in the galanthamine core is critical for acetylcholinesterase inhibition, though this activity is attenuated in the glucuronide form due to reduced blood-brain barrier penetration.

Table 3: Stereochemical Profile

Stereocenter Position Configuration Role
C1 (Glucuronic Acid) β-D Anomeric configuration
C6 (Galanthamine) S Core structure stability
C14 (Galanthamine) R Hydroxyl group orientation

Properties

Molecular Formula

C22H27NO9

Molecular Weight

449.4 g/mol

IUPAC Name

(3S,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(24)8-13(22)31-18-12(3-2-10(9-23)14(18)22)30-21-17(27)15(25)16(26)19(32-21)20(28)29/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15?,16-,17?,19?,21+,22-/m0/s1

InChI Key

XDVUICJRQISSRL-FIVLPKNVSA-N

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O[C@H]5C(C([C@@H](C(O5)C(=O)O)O)O)O)O

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Glucuronidation via the Koenigs-Knorr Reaction

The Koenigs-Knorr method is a cornerstone for synthesizing glucuronides. For O-desmethyl galanthamine, this involves reacting the aglycone with a protected glucuronyl donor, such as methyl 2,3,4-tri-$$ O $$-acetyl-D-glucopyranosyluronate bromide, in the presence of a Lewis acid catalyst (e.g., zinc bromide, $$ ZnBr2 $$). The reaction proceeds via an $$ SN1 $$ mechanism, where the catalyst promotes the formation of a glucuronyl oxocarbenium ion, which subsequently reacts with the hydroxyl group of O-desmethyl galanthamine.

Key Reaction Conditions

  • Donor-to-Aglycone Ratio : 1.2 equivalents of the glucuronyl donor ensure complete conversion.
  • Catalyst Loading : 1.8 equivalents of $$ ZnBr_2 $$ favors the formation of the beta-anomer, achieving an α/β ratio of 1:8.
  • Solvent System : Anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere prevents hydrolysis of the donor.

Post-reaction, the acetyl protecting groups are removed via alkaline hydrolysis (e.g., 1 M NaOH in methanol/water), yielding the free glucuronic acid conjugate. Final purification employs flash chromatography (silica gel, 9:1 v/v dichloromethane/methanol) or crystallization from ethanol/water mixtures.

Enzymatic Synthesis Using UDP-Glucuronosyltransferases (UGTs)

In Vitro Glucuronidation with Recombinant UGTs

UGT enzymes, particularly isoforms UGT1A1, UGT1A3, and UGT2B7, catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to O-desmethyl galanthamine. Incubation conditions are optimized as follows:

  • Enzyme Source : Human liver microsomes or recombinant UGT-expressing cell lysates.
  • Substrate Concentration : 10–100 µM O-desmethyl galanthamine to avoid enzyme saturation.
  • Cofactor : 5 mM UDPGA in 50 mM Tris-HCl buffer (pH 7.4) with 10 mM MgCl₂.
  • Incubation Time : 60–120 minutes at 37°C.

Reaction monitoring via LC-MS/MS confirms glucuronide formation. The enzymatic approach offers stereoselectivity for the beta-D configuration but requires extensive optimization of enzyme kinetics and cofactor recycling.

Comparison of Chemical vs. Enzymatic Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Yield 40–60% (after purification) 20–40% (depending on UGT isoform)
Stereoselectivity Moderate (β:α = 8:1) High (exclusively β)
Scalability Suitable for gram-scale Limited by enzyme cost
Purity ≥95% with chromatography ≥90% (requires desalting)
Cost Moderate (reagents) High (enzymes, cofactors)

Analytical Characterization and Validation

Structural Elucidation via NMR and MS

  • $$ ^1H $$ NMR (CDCl₃) : Key signals include the anomeric proton of the glucuronic acid moiety at δ 5.75 (d, $$ J = 10.2 $$ Hz) and aromatic protons from the benzazepine core at δ 6.70–6.95.
  • High-Resolution MS : [M+H]⁺ at $$ m/z $$ 450.1763 (calculated for $$ C{22}H{28}NO_9^+ $$: 450.1765).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) achieves baseline separation of the glucuronide from unreacted aglycone, with a retention time of 8.2 minutes.

Chemical Reactions Analysis

Types of Reactions: O-Desmethyl Galanthamine beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmacological Applications

Therapeutic Uses

  • Alzheimer’s Disease :
    • The primary application of galantamine, and by extension its metabolite, is in treating Alzheimer’s disease. Clinical trials have demonstrated that galantamine can slow the progression of cognitive decline in patients with mild to moderate forms of the disease .
  • Cognitive Impairment Disorders :
    • Beyond Alzheimer’s, O-Desmethyl Galanthamine beta-D-Glucuronide is being explored for its potential benefits in treating cognitive impairments associated with conditions such as Lewy body dementia and frontotemporal dementia .
  • Post-Traumatic Conditions :
    • There is emerging evidence suggesting that galantamine may assist in recovery from post-traumatic nerve injuries and improve outcomes in patients suffering from acute scopolamine toxicity .

Case Study 1: Efficacy in Mild Cognitive Impairment

A double-blind study involving 2,048 subjects assessed the safety and efficacy of galantamine over 24 months. Although it did not significantly delay conversion to dementia, improvements were noted in cognitive tests among those treated with galantamine compared to placebo . This reinforces the potential role of this compound as an active component influencing cognitive outcomes.

Case Study 2: Neuroprotective Mechanisms

Research indicates that galantamine's neuroprotective effects might be partly mediated through its metabolites. A study exploring the modulation of nicotinic receptors highlighted that metabolites like this compound could enhance synaptic plasticity and neuronal survival under stress conditions .

Mechanism of Action

O-Desmethyl Galanthamine beta-D-Glucuronide exerts its effects primarily through its interaction with the cholinergic system. It is a metabolite of galanthamine, which is a reversible, competitive inhibitor of the acetylcholinesterase enzyme. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . Additionally, galanthamine and its metabolites can act as allosteric modulators of nicotinic acetylcholine receptors, further enhancing cholinergic signaling .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Galanthamine and Its Metabolites

Compound Molecular Formula Molecular Weight (g/mol) Biological Role
Galanthamine C₁₇H₂₁NO₃ 287.35 Acetylcholinesterase inhibitor; treats Alzheimer’s disease
O-Desmethyl Galanthamine C₁₆H₁₉NO₃ 273.33 Primary metabolite; retains partial enzymatic activity but less potent than parent
O-Desmethyl Galanthamine beta-D-Glucuronide C₂₂H₂₇NO₉ 449.45 Inactive metabolite; facilitates drug excretion
Key Findings:
  • Galanthamine directly inhibits acetylcholinesterase, increasing acetylcholine levels in the brain .
  • O-Desmethyl Galanthamine is generated via hepatic demethylation and retains ~30% of the parent drug’s enzymatic activity in vitro .
  • This compound is formed through UDP-glucuronosyltransferase-mediated conjugation, enhancing solubility for renal clearance .

Other Beta-D-Glucuronide Conjugates

Beta-D-glucuronidation is a common metabolic pathway for xenobiotics. Below is a comparison with similar glucuronides:

Compound Molecular Formula Molecular Weight (g/mol) Application/Function
Dexamethasone beta-D-Glucuronide C₂₈H₃₇FO₁₁ 580.59 Metabolite of dexamethasone; used in glucocorticoid metabolism studies
Chloramphenicol 3-O-beta-D-Glucuronide C₁₉H₂₁Cl₂NO₈ 470.28 Inactive metabolite of chloramphenicol; critical for antibiotic detoxification
Indoxyl-beta-D-glucuronide C₁₄H₁₅NO₇ 309.27 Probe for beta-glucuronidase activity; diagnostic applications
Key Findings:
  • Dexamethasone beta-D-Glucuronide and Chloramphenicol 3-O-beta-D-Glucuronide share metabolic inactivation pathways with O-desmethyl galanthamine glucuronide, emphasizing the role of glucuronidation in drug clearance .

Pharmacokinetic and Pharmacodynamic Insights

Metabolic Pathways

  • Galanthamine undergoes hepatic metabolism via CYP2D6 and CYP3A4 to form O-desmethyl galanthamine, which is subsequently glucuronidated .
  • Optimized biosynthesis : In Leucojum aestivum shoot cultures, nutrient medium modifications increase galanthamine production while reducing competing alkaloids like haemanthamine, indirectly affecting metabolite profiles .

Biological Activity

O-Desmethyl Galanthamine beta-D-Glucuronide is a significant metabolite of galanthamine, a drug primarily utilized for the treatment of Alzheimer's disease. This compound plays a crucial role in understanding the pharmacokinetics and therapeutic potential of galanthamine, particularly its effects on cholinergic signaling in the brain.

Target and Mode of Action
this compound acts primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing AChE activity, this metabolite enhances cholinergic neurotransmission, which is vital for cognitive functions such as memory and learning.

Biochemical Pathways
The compound is involved in the cholinergic pathway, where it increases acetylcholine levels, thereby improving synaptic communication among neurons. This mechanism is particularly beneficial in treating neurodegenerative conditions characterized by cholinergic deficits .

Pharmacokinetics

Absorption and Clearance
this compound undergoes extensive metabolism, with renal clearance accounting for approximately 20-25% of its total plasma clearance in healthy individuals. This metabolite is produced through glucuronidation processes, primarily mediated by liver enzymes such as CYP2D6 and CYP3A4 .

Metabolic Pathways
The metabolic fate of galanthamine includes O-demethylation to form O-desmethyl galanthamine and subsequent glucuronidation to yield this compound. Studies indicate that about 14-24% of the radioactivity from oral doses of galanthamine can be attributed to its glucuronide forms within eight hours post-administration .

Research Findings

Clinical Studies
Clinical trials have demonstrated that galanthamine, and by extension its metabolites, can significantly improve cognitive function in patients with mild to moderate Alzheimer's disease. In one study involving 2,287 patients, those treated with galanthamine showed a notable reduction in symptoms compared to placebo groups .

Adverse Effects
Common adverse effects associated with galanthamine treatment include gastrointestinal issues such as nausea and vomiting, which are also relevant when considering the safety profile of its metabolites like this compound. The incidence rates for these events were higher at increased dosages during clinical trials .

Case Studies

  • Patient Response to Treatment
    A study involving patients with Alzheimer's disease highlighted that those receiving galanthamine experienced improved cognitive scores over six months compared to baseline measurements. The metabolite this compound was identified as a key contributor to these improvements due to its prolonged action on cholinergic pathways .
  • Interaction Studies
    Another investigation explored the drug-drug interaction potential of galanthamine and its metabolites. It was found that co-administration with CYP2D6 inhibitors significantly reduced the levels of this compound in urine samples, indicating a substantial interaction that could affect therapeutic outcomes .

Summary Table: Biological Activity Overview

Aspect Details
Compound Name This compound
Primary Action Inhibition of acetylcholinesterase (AChE)
Biochemical Pathway Cholinergic pathway
Pharmacokinetics Renal clearance: 20–25%; extensive metabolism via CYP2D6 and CYP3A4
Clinical Efficacy Improved cognitive function in Alzheimer's patients
Common Adverse Effects Nausea, vomiting, gastrointestinal issues
Drug Interaction Potential Significant interactions with CYP2D6 inhibitors affecting metabolite levels

Q & A

Q. What role do UDP-glucuronosyltransferases (UGTs) play in the species-specific glucuronidation of O-Desmethyl Galanthamine?

  • Methodological Answer :
  • Recombinant UGT Assays : Express human UGT1A1/2B7 and plant UGTs in E. coli. Incubate with O-Desmethyl Galanthamine and UDP-glucuronic acid. Quantify glucuronide formation via LC-MS .
  • Kinetic Studies : Determine Km and Vmax for UGT isoforms to identify high-efficiency variants .

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